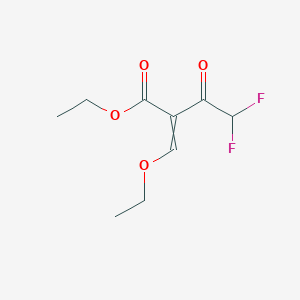

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Cat. No. B8793280

M. Wt: 222.19 g/mol

InChI Key: KDVPGBVZKTVEIS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08344157B2

Procedure details

A 400 liter stirred vessel was initially charged with 22.6 kg (172 mol) of methylhydrazine solution (35% by weight of methylhydrazine in water) and 132 kg of ethanol, and cooled to (−55)° C. Within 2.33 hours, at internal temperature from (−50) to (−60)° C., 40.4 kg (172.5 mol) of ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (94.8%) were metered in from a reservoir vessel. The reservoir vessel was rinsed out with 9.1 kg of ethanol. The suspension was stirred at (−55)° C. for a further one hour and then the vessel contents were heated to 25° C. within 4 hours. 102.3 kg (255.75 mol) of 10% sodium hydroxide solution were metered in within 45 minutes, the feed line was rinsed out with 10 liters of demineralized water and the reaction mixture was stirred at 60° C. for 3 hours. After cooling to 25° C., the pressure was reduced stepwise down to 50 mbar. In the course of slow heating to internal temperature 42° C., a total of 180 liters of ethanol/water were distilled off. 300 liters of water were fed and the reaction mixture was cooled to 10° C. At this temperature, 47.8 kg (419 mol) of hydrochloric acid (32%) were metered in within one hour. After the feed line had been rinsed with 10 liters of water, the resulting suspension was stirred at 25° C. for 12 hours. The solids were then filtered off in portions through a pressure filter and the filtercake was washed with 30 liters of demineralized water (with stirring). The solids were substantially freed of liquid by injecting 2.5 bar of nitrogen and, after discharge, dried in a drying cabinet (35-40° C., 25 mbar). After drying, 25.1 kg of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid were obtained in a purity of 99.6% (GC area %). The yield, based on the molar amount of methylhydrazine used, was 82.6%.

Name

methylhydrazine

Quantity

22.6 kg

Type

reactant

Reaction Step One

[Compound]

Name

( -50 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

40.4 kg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][NH:2][NH2:3].C(O[CH:7]=[C:8]([C:14](=O)[CH:15]([F:17])[F:16])[C:9]([O:11]CC)=[O:10])C.[OH-].[Na+].Cl>C(O)C>[F:16][CH:15]([F:17])[C:14]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:2]([CH3:1])[N:3]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

methylhydrazine

|

|

Quantity

|

22.6 kg

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

|

Name

|

|

|

Quantity

|

132 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

[Compound]

|

Name

|

( -50 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

40.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=C(C(=O)OCC)C(C(F)F)=O

|

Step Four

|

Name

|

|

|

Quantity

|

102.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

47.8 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

A 400 liter stirred vessel

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to (−55)° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The reservoir vessel was rinsed out with 9.1 kg of ethanol

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The suspension was stirred at (−55)° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

for a further one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were metered in within 45 minutes

|

|

Duration

|

45 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the feed line was rinsed out with 10 liters of demineralized water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred at 60° C. for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 25° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

In the course of slow heating to internal temperature 42° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a total of 180 liters of ethanol/water were distilled off

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled to 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were metered in within one hour

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

After the feed line had been rinsed with 10 liters of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting suspension was stirred at 25° C. for 12 hours

|

|

Duration

|

12 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were then filtered off in portions through a pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtercake was washed with 30 liters of demineralized water (with stirring)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after discharge, dried in a drying cabinet (35-40° C., 25 mbar)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

Outcomes

Product

Details

Reaction Time |

2.33 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=NN(C=C1C(=O)O)C)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25.1 kg | |

| YIELD: CALCULATEDPERCENTYIELD | 82.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |